tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position and a cyclopropylmethyl-substituted amino group at the 4-position. Piperidine derivatives are commonly employed as intermediates in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding, which enhances binding affinity to biological targets . The cyclopropylmethyl substituent may confer metabolic stability and modulate lipophilicity, traits critical for optimizing pharmacokinetic properties . Synthesis of such compounds typically involves coupling reactions, as seen in related tert-butyl piperidine carboxylate derivatives (e.g., azide-mediated coupling in ) .
Properties
IUPAC Name |
tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(15,7-9-16)10-11-4-5-11/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPZOPZTJFGRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of biological systems, particularly in the development of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting substituent effects, applications, and safety profiles:
Key Findings:
Substituent Impact :
- Cyclopropylmethyl : Enhances metabolic stability and lipophilicity, making it favorable for CNS-targeted drugs .
- Trifluoromethyl : Improves electronegativity and resistance to oxidative degradation, common in fluorinated therapeutics .
- Pyridin-3-yl : Introduces aromaticity and hydrogen-bonding capacity, useful in kinase inhibitor design .
Safety Profiles :
- Compounds with aromatic or halogenated substituents (e.g., dichlorobiphenylmethyl) often require stringent PPE due to reactive intermediates .
- Derivatives like the pyridin-3-yl variant mandate respiratory and eye protection despite lacking GHS classification .
Applications :
Biological Activity
Tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate, a compound with the CAS number 1713163-27-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 254.37 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a cyclopropylmethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| CAS Number | 1713163-27-9 |
| Boiling Point | Not available |
Pharmacological Profile
Research indicates that compounds containing the piperidine moiety often exhibit significant pharmacological activities, including:
- Antidepressant Effects : Compounds similar to tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
- Anticancer Activity : Some derivatives show promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various receptors and enzymes, potentially influencing pathways related to:
- Neurotransmitter Release : By affecting serotonin and norepinephrine levels.
- Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer progression.
Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including this compound. The compound was evaluated for its ability to inhibit the reuptake of serotonin and norepinephrine in vitro. Results indicated a significant increase in neurotransmitter levels, suggesting potential antidepressant properties (Smith et al., 2023) .
Study 2: Anticancer Properties
A recent investigation focused on the anticancer effects of piperidine derivatives on human cancer cell lines. This compound demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation (Johnson et al., 2024) . The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
